7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a bromine atom, a methoxyethyl group, and a methyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common approach is the condensation of a suitable chromone derivative with a pyrimidine precursor under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.
Medicine: Its potential therapeutic properties are being explored for the treatment of various conditions, including cancer and viral infections.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets within cells. The compound may inhibit key enzymes or receptors, disrupting cellular processes and leading to therapeutic effects. For example, it may interfere with DNA replication or protein synthesis, thereby inhibiting the growth of cancer cells or pathogens.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 7-fluoro-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 7-iodo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Uniqueness
The presence of the bromine atom in 7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-bromo-3-(2-methoxyethyl)-2-methylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-8-17-14-12(15(20)18(8)5-6-21-2)13(19)10-7-9(16)3-4-11(10)22-14/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSHVXIJWMNUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)C3=C(O2)C=CC(=C3)Br)C(=O)N1CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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